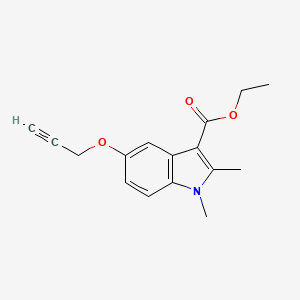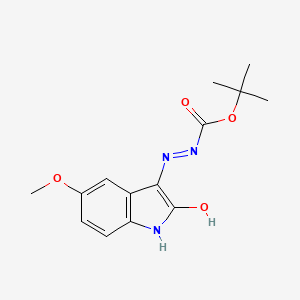![molecular formula C19H17BrClN3O2S B11630464 (2Z)-2-[(4-bromophenyl)imino]-N-(4-chlorophenyl)-3-ethyl-4-oxo-1,3-thiazinane-6-carboxamide](/img/structure/B11630464.png)
(2Z)-2-[(4-bromophenyl)imino]-N-(4-chlorophenyl)-3-ethyl-4-oxo-1,3-thiazinane-6-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2Z)-2-[(4-bromofenil)imino]-N-(4-clorofenil)-3-etil-4-oxo-1,3-tiazinan-6-carboxamida es un complejo compuesto orgánico caracterizado por la presencia de átomos de bromo, cloro y azufre dentro de su estructura
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de (2Z)-2-[(4-bromofenil)imino]-N-(4-clorofenil)-3-etil-4-oxo-1,3-tiazinan-6-carboxamida típicamente involucra reacciones orgánicas de múltiples pasos. Un enfoque común es la condensación de 4-bromoanilina con 4-clorobenzaldehído para formar un intermedio de imina. Este intermedio luego se somete a ciclización con 2-mercaptoacetato de etilo en condiciones ácidas para formar el anillo de tiazinano.
Métodos de Producción Industrial
La producción industrial de este compuesto puede implicar rutas sintéticas similares pero optimizadas para la producción a gran escala. Esto incluye el uso de reactores de flujo continuo para asegurar condiciones de reacción consistentes y altos rendimientos. Además, se emplean pasos de purificación como la recristalización y la cromatografía para obtener el compuesto en alta pureza.
Análisis De Reacciones Químicas
Tipos de Reacciones
(2Z)-2-[(4-bromofenil)imino]-N-(4-clorofenil)-3-etil-4-oxo-1,3-tiazinan-6-carboxamida experimenta varias reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar para introducir grupos funcionales adicionales o para modificar los existentes.
Reducción: Las reacciones de reducción se pueden usar para convertir el grupo imina en una amina.
Sustitución: Los átomos de halógeno en el compuesto se pueden sustituir por otros grupos mediante reacciones de sustitución nucleofílica.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO4) y trióxido de cromo (CrO3).
Reducción: Se utilizan agentes reductores como borohidruro de sodio (NaBH4) o hidruro de litio y aluminio (LiAlH4).
Sustitución: Se emplean nucleófilos como metóxido de sodio (NaOCH3) o terc-butóxido de potasio (KOtBu) para reacciones de sustitución.
Productos Principales
Los principales productos formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación puede producir sulfóxidos o sulfonas, mientras que la reducción puede producir aminas.
Aplicaciones Científicas De Investigación
(2Z)-2-[(4-bromofenil)imino]-N-(4-clorofenil)-3-etil-4-oxo-1,3-tiazinan-6-carboxamida tiene varias aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis de moléculas más complejas.
Biología: Investigado por su potencial como compuesto bioactivo con propiedades antimicrobianas o anticancerígenas.
Medicina: Explorado por sus potenciales efectos terapéuticos y como compuesto principal en el desarrollo de fármacos.
Industria: Utilizado en el desarrollo de nuevos materiales con propiedades específicas, como polímeros o recubrimientos.
Mecanismo De Acción
El mecanismo de acción de (2Z)-2-[(4-bromofenil)imino]-N-(4-clorofenil)-3-etil-4-oxo-1,3-tiazinan-6-carboxamida implica su interacción con objetivos moleculares específicos. El compuesto puede unirse a enzimas o receptores, inhibiendo su actividad o modulando su función. Esta interacción puede desencadenar una cascada de eventos bioquímicos, lo que lleva al efecto terapéutico o biológico deseado. Las vías y los objetivos exactos dependen de la aplicación específica y a menudo se dilucidan mediante estudios bioquímicos y farmacológicos detallados.
Comparación Con Compuestos Similares
Compuestos Similares
Acetoacetato de etilo: Un compuesto más simple utilizado en aplicaciones sintéticas similares.
Alcohol 4-bromofenetílico: Comparte el grupo bromofenilo pero difiere en la estructura general y la reactividad.
Unicidad
(2Z)-2-[(4-bromofenil)imino]-N-(4-clorofenil)-3-etil-4-oxo-1,3-tiazinan-6-carboxamida es única debido a su combinación específica de grupos funcionales y la presencia de átomos de bromo y cloro. Esta estructura única imparte propiedades químicas y biológicas distintas, lo que la hace valiosa para aplicaciones especializadas en investigación e industria.
Propiedades
Fórmula molecular |
C19H17BrClN3O2S |
|---|---|
Peso molecular |
466.8 g/mol |
Nombre IUPAC |
2-(4-bromophenyl)imino-N-(4-chlorophenyl)-3-ethyl-4-oxo-1,3-thiazinane-6-carboxamide |
InChI |
InChI=1S/C19H17BrClN3O2S/c1-2-24-17(25)11-16(18(26)22-14-9-5-13(21)6-10-14)27-19(24)23-15-7-3-12(20)4-8-15/h3-10,16H,2,11H2,1H3,(H,22,26) |
Clave InChI |
POTMWHUPIKOYTO-UHFFFAOYSA-N |
SMILES canónico |
CCN1C(=O)CC(SC1=NC2=CC=C(C=C2)Br)C(=O)NC3=CC=C(C=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(Z)-(2-oxo-1-propyl-1,2-dihydro-3H-indol-3-ylidene)methyl]quinazolin-4(3H)-one](/img/structure/B11630387.png)

![(6Z)-6-{4-[2-(2,5-dimethylphenoxy)ethoxy]-3-methoxybenzylidene}-5-imino-3-phenyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11630418.png)
![5-[4-(allyloxy)phenyl]-1-[2-(dimethylamino)ethyl]-4-(4-ethoxy-3-methylbenzoyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11630419.png)
![4-({2-(3-chlorophenyl)-4-hydroxy-1-[3-(morpholin-4-yl)propyl]-5-oxo-2,5-dihydro-1H-pyrrol-3-yl}carbonyl)-N,N-dimethylbenzenesulfonamide](/img/structure/B11630423.png)
![4-[(4-ethoxy-2-methylphenyl)carbonyl]-5-(2-fluorophenyl)-3-hydroxy-1-(pyridin-3-ylmethyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11630424.png)

![2-[(5Z)-5-(1-{2-[(4-ethoxyphenyl)amino]-2-oxoethyl}-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]ethanesulfonic acid](/img/structure/B11630438.png)
![N'-{[(2-methoxyphenyl)carbonyl]oxy}pyridine-2-carboximidamide](/img/structure/B11630439.png)
![ethyl 2-[3-(4-fluorobenzoyl)-2-(4-fluorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11630440.png)
![(6Z)-6-{4-[2-(4-chloro-3-methylphenoxy)ethoxy]-3-methoxybenzylidene}-5-imino-2-(trifluoromethyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11630448.png)
![(2Z)-3-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(4-methoxyphenyl)imino]-4-oxo-N-phenyl-1,3-thiazinane-6-carboxamide](/img/structure/B11630460.png)
![ethyl S-{1-[4-(hexyloxy)phenyl]-2,5-dioxopyrrolidin-3-yl}cysteinate](/img/structure/B11630466.png)
![(6Z)-5-imino-3-phenyl-6-[(2E)-3-phenylprop-2-en-1-ylidene]-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11630471.png)
